Scorpioidine is a type of Pyrrolizidine Alkaloids (PAs), which are synthesized by either plants or microorganisms . They are naturally occurring secondary metabolites found in species applied in the pharmaceutical and food industries .
Results or Outcomes: PAs have both negative and positive effects on humans. The negative effects mainly concern hepatotoxicity and carcinogenicity, while the positive effects are potentially useful for pharmacological and medical applications . Studies have been conducted on the anticancer activity of PAs from plant and microbial sources (mainly Streptomyces strains) and on the antimicrobial activity of PAs on different strains of microorganisms (bacteria and fungi) .
PAs, including Scorpioidine, are specialized metabolites produced by various plant families that act as defense compounds against herbivores .
Method of Application: In the case of the plant Myosotis scorpioides, it accumulates retronecine-core PAs in N-oxide form in all organs, including flowers . Two genes encoding homospermidine synthase (HSS), a key enzyme in the PA biosynthetic pathway, were identified in M. scorpioides and these genes are expressed in all organs where PAs accumulate .
Results or Outcomes: The presence of PAs in M. scorpioides suggests a PA-mediated interaction between the plant and certain lepidopteran insects, which uptake and utilize these PAs as defense compounds against their predators and as precursors of their sex pheromones .
Scorpioidine is a germacranolide isolated from Vernonia scorpioides . Its unique conformation for a cyclodecadiene has been elucidated based on spectroscopic data and an X-ray analysis .
Results or Outcomes: The X-ray analysis provided valuable information about the stereostructure of Scorpioidine .
Scorpioidine has been shown to have “curare-like” properties, meaning it has potential medicinal applications as a skeletal muscle relaxer .
Results or Outcomes: Tests have only been done on mice in the 80s . It could definitely cause paralysis and be fatal, but more research is needed to confirm its effectiveness and safety .
Studies have been conducted on the anticancer activity of Pyrrolizidine Alkaloids (PAs), including Scorpioidine .
PAs, including Scorpioidine, have shown antimicrobial activity on different strains of microorganisms (bacteria and fungi) .
Scorpioidine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse structures and biological activities. It is characterized by a complex bicyclic structure that includes a pyrrolizidine ring system, which is typically derived from the combination of necine bases and necic acids. Scorpioidine is primarily found in plants of the Boraginaceae family and has been studied for its potential pharmacological properties.
Scorpioidine, like other PAs, is believed to exert its toxic effect through its pyrrolizidine ring system. This ring system can be metabolized in the body to form pyrrole derivatives that can damage liver cells []. However, the detailed mechanism of scorpioidine's hepatotoxicity requires further investigation.
Scorpioidine exhibits various biological activities, including:
Scorpioidine can be synthesized through several methods:
Scorpioidine has potential applications in various fields:
Research on interaction studies involving scorpioidine highlights its potential effects on human health:
Scorpioidine shares structural similarities with other pyrrolizidine alkaloids. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Lycopsamine | Contains a similar bicyclic structure | Known for its neurotoxic effects |
| Monocrotaline | Also a pyrrolizidine alkaloid | Associated with severe hepatotoxicity |
| Retronecine | Shares necine base structure | Exhibits significant genotoxicity |
| Heliotridine | Similar core structure | Notable for its anti-inflammatory properties |
Scorpioidine's uniqueness lies in its specific structural modifications and biological activities that differentiate it from these similar compounds. Its potential therapeutic applications coupled with safety concerns make it a compound of interest for further research .
The isolation of scorpioidine from Vernonia scorpioides involves a systematic approach that maximizes yield while preserving the structural integrity of this complex pyrrolizidine alkaloid. The following protocol outlines the comprehensive methodology for isolating scorpioidine from plant material:
The powdered plant material undergoes extraction using organic solvents, typically ethanol or methanol (70-95%) [5] [6]. Various extraction techniques may be employed, including:
The optimal extraction parameters include a solvent-to-material ratio of 10:1, temperature below 60°C, and extraction time of 4-24 hours [7] [8].
The crude extract undergoes sequential fractionation to isolate the alkaloid-rich portion:
The isolated scorpioidine is characterized using multiple spectroscopic techniques:
The biosynthesis of pyrrolizidine alkaloids, including scorpioidine, involves a complex series of enzymatic reactions spanning multiple metabolic pathways. This process can be divided into several key stages:
The biosynthetic pathway begins with polyamine metabolism, which provides the essential precursors for PA synthesis [15] [16]:
Research using isotope feeding and inhibitor experiments has demonstrated that putrescine derived via the arginine-agmatine route is the predominant precursor for PA biosynthesis [17].
The first pathway-specific step in PA biosynthesis is the formation of homospermidine, catalyzed by homospermidine synthase (HSS) [19] [20]:
This reaction represents the committed step in PA biosynthesis, with homospermidine being exclusively incorporated into PAs with no other known metabolic functions [21].
The homospermidine is subsequently converted to the necine base moiety of PAs through a series of oxidation, cyclization, and reduction steps [18]:
The stereochemical configuration of the necine base is tightly controlled, with plants typically producing PAs with necine bases of specific stereochemistry rather than mixtures [18].
The necic acid portion of PAs is derived from amino acid metabolism, particularly branched-chain amino acids [22] [18]:
In the case of scorpioidine, the necic acid component includes a tiglic acid moiety, which is characteristic of certain PA structural types [22].
The final step in PA biosynthesis often involves N-oxidation:
The metabolic control of PA biosynthesis involves regulation at multiple levels, with evidence suggesting that spermidine levels may control carbon flow from arginine into the PA pathway [17].
Homospermidine synthase (HSS) plays a pivotal role in pyrrolizidine alkaloid biosynthesis as the first pathway-specific enzyme. Its function and evolution represent a fascinating example of metabolic specialization in plant secondary metabolism.
HSS evolved from deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism [19] [20]:
This evolutionary history represents a remarkable example of how secondary metabolic pathways can evolve from primary metabolism through gene duplication and functional divergence [20] [25].
HSS retains structural similarity to its ancestral DHS but has undergone functional specialization [19] [21]:
Plant HSS shows high substrate specificity, requiring both putrescine and spermidine for activity. Kinetic studies have demonstrated that the putrescine semialdehyde moiety of spermidine is incorporated into homospermidine with the same affinity and activity as putrescine [16].
Unlike the ubiquitously expressed DHS, HSS shows highly specific expression patterns that correlate with sites of PA biosynthesis [21] [25]:
This spatial organization of HSS expression represents an adaptation to the specific requirements of PA biosynthesis and demonstrates how secondary metabolism can be compartmentalized within plant tissues [21].
HSS catalyzes the committed step in PA biosynthesis, with homospermidine being exclusively incorporated into PAs [17] [21]:
The evolution of HSS from DHS represents a key innovation that enabled plants to develop the PA defense system, providing a selective advantage against herbivores and pathogens [19] [20].
Pyrrolizidine alkaloids, including scorpioidine, serve as crucial components of plant chemical defense systems, protecting against various biotic stressors through multiple mechanisms.
PAs provide effective protection against mammalian herbivores through their hepatotoxic properties [26] [23]:
This defense mechanism is particularly effective against generalist mammalian herbivores that lack specialized detoxification mechanisms for PAs.
PAs play complex roles in plant-insect interactions, serving both as deterrents to generalist insects and as resources for specialists [26] [28]:
The dual role of PAs in insect interactions illustrates the complex evolutionary dynamics of plant defense compounds.
PAs demonstrate significant antimicrobial properties, protecting plants against various pathogens [23]:
While laboratory evidence for antimicrobial activity is substantial, field studies confirming these effects in natural settings are more limited but supportive of this defensive role.
Root-produced PAs play a significant role in modulating soil microbial communities [29] [23]:
These effects on soil microbiota represent an important but often overlooked aspect of PA ecological function.
The structural diversity of PAs contributes to their effectiveness as defense compounds [29] [23]:
The chemical diversity of PAs allows plants to adapt their defenses to specific threats in their environment, potentially providing broader protection against multiple enemies.
PA production can be regulated in response to environmental stressors [29] [23]:
The ability to modulate PA production in response to attack represents an adaptive strategy that balances the costs and benefits of chemical defense.
The solubility characteristics of Scorpioidine follow typical patterns observed for pyrrolizidine alkaloids, which are basic polar compounds that exhibit variable solubility depending on the solvent polarity and pH conditions [3] [5].
Polar Organic Solvents: Scorpioidine demonstrates good solubility in polar organic solvents, particularly methanol and acetonitrile [5]. These solvents are extensively utilized in extraction protocols for pyrrolizidine alkaloids due to their ability to effectively solubilize both the free base and N-oxide forms [6] [5]. The compound shows excellent compatibility with methanol/water mixtures, which are commonly employed in analytical procedures [6].
Moderately Polar Solvents: In chloroform and dichloromethane, Scorpioidine exhibits moderate solubility as a free base [7]. These solvents are particularly useful for liquid-liquid extraction procedures and preparative separations [8].
Aqueous Systems: Scorpioidine shows poor solubility in neutral water due to its basic nature [9] [7]. However, solubility is significantly enhanced in acidified aqueous solutions (pH < 3), where the alkaloid exists in its protonated salt form [10] [6]. This pH-dependent solubility behavior is characteristic of pyrrolizidine alkaloids and is exploited in extraction methodologies [6].
Non-polar Solvents: The compound demonstrates very poor solubility in non-polar solvents such as hexane, which is incompatible with the highly polar nature of the molecule [11].
| Solvent System | Solubility Level | Extraction Efficiency |
|---|---|---|
| Methanol | Excellent | High recovery rates |
| Acetonitrile | Excellent | Optimal for HPLC analysis |
| Acidified water (0.05 M H₂SO₄) | Good | Standard extraction protocol |
| Chloroform | Moderate | Suitable for purification |
| Neutral water | Poor | Limited utility |
| Hexane | Very poor | Incompatible |
Pyrrolizidine alkaloids, including Scorpioidine, exhibit temperature-sensitive stability characteristics that significantly impact extraction and analytical procedures [12] [13].
Temperature Sensitivity: Research demonstrates that pyrrolizidine alkaloids are thermally labile compounds that undergo degradation at elevated temperatures [12] [6]. Studies indicate that optimal extraction yields are achieved when plant material is extracted for short-time periods under pressure at elevated temperatures below 100°C [10] [6].
Degradation Kinetics: The thermal degradation of pyrrolizidine alkaloids follows time-dependent kinetics, where prolonged exposure to high temperatures results in significant losses [6]. Hartmann et al. demonstrated that up to 50% of N-oxides were reduced during prolonged Soxhlet extraction due to thermal degradation [6]. The degradation rate is influenced by the presence of reactive side chains in the alkaloid structure [6].
Optimal Processing Conditions: For Scorpioidine extraction, the optimal temperature range is 50-75°C, with minimal degradation observed within this range [6]. Temperature increases above 100°C result in detectable losses of pyrrolizidine alkaloids, dependent on the specific solvent system employed [6].
| Temperature Range | Stability | Recommended Exposure Time |
|---|---|---|
| Room temperature | Stable | Extended periods acceptable |
| 50-75°C | Stable | Up to 4 hours |
| 75-100°C | Moderate degradation | Limited to 1-2 hours |
| >100°C | Significant degradation | Avoid prolonged exposure |
Infrared (IR) Spectroscopy: Scorpioidine exhibits characteristic IR absorption bands typical of pyrrolizidine alkaloids. The O-H stretching vibrations appear in the 3200-3650 cm⁻¹ region, corresponding to the hydroxyl groups present in the pyrrolizidine necine base [14] [15]. The C=O stretching vibrations of the ester linkages are observed in the 1730-1740 cm⁻¹ region, characteristic of aliphatic ester functionalities [15]. C-N stretching vibrations associated with the pyrrolizidine nitrogen appear in the 1030-1230 cm⁻¹ range [15].
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Scorpioidine typically shows absorption maxima in the 200-280 nm region, characteristic of the pyrrolizidine chromophore system [16] [17]. The compound exhibits weak chromophoric properties compared to highly conjugated systems, with the absorption primarily attributed to n→π* transitions associated with the nitrogen lone pair and adjacent π-system [16].
Mass Spectrometry (MS): The mass spectrum of Scorpioidine displays a molecular ion peak [M]⁺ at m/z 381, confirming the molecular weight [1]. Characteristic fragmentation patterns include:
The fragmentation pattern provides a molecular fingerprint unique to the specific pyrrolizidine alkaloid structure [18] [19].
Reverse-Phase HPLC Systems: Scorpioidine demonstrates moderate retention on C18 stationary phases with typical retention times of 5-15 minutes using standard gradient elution systems [20] [21]. The compound elutes in the polar to moderately polar region of the chromatogram when using methanol/water or acetonitrile/water mobile phases with acidic modifiers [20].
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide enhanced resolution and reduced analysis times for Scorpioidine analysis [22] [23]. Typical retention times are 2-8 minutes with improved peak shape and separation efficiency compared to conventional HPLC [22]. The use of sub-2-micron particles and elevated pressures (up to 15,000 psi) enables rapid analysis with maintained resolution [23].
Ion-Pair Chromatography: Specialized ion-pair HPLC methods using dibutylammonium phosphate as the ion-pairing agent provide excellent separation of pyrrolizidine alkaloid structural subclasses [21]. This approach yields symmetrical, well-resolved peaks with elution times indicative of relative alkaloid polarities [21].
Mobile Phase Optimization: Optimal mobile phase compositions include:
Detection Methods: UV detection at 220-254 nm provides adequate sensitivity for most applications [20]. Mass spectrometric detection using Multiple Reaction Monitoring (MRM) transitions offers superior specificity and sensitivity for trace analysis [24].
| HPLC Parameter | Optimal Conditions | Performance Characteristics |
|---|---|---|
| Column | C18, 1.6-3 μm particles | Good retention and resolution |
| Mobile Phase | MeOH/H₂O with 0.1% HCOOH | Enhanced peak shape |
| Flow Rate | 0.3-1.0 mL/min | Optimal separation efficiency |
| Detection | UV 254 nm or MS/MS | Adequate to high sensitivity |
| Temperature | 35-50°C | Improved reproducibility |